molecular formula C12H30Cl3N9O2 B12110727 H-DL-Arg-DL-Arg-NH2.3HCl

H-DL-Arg-DL-Arg-NH2.3HCl

Cat. No.: B12110727
M. Wt: 438.8 g/mol
InChI Key: IZNXLXQASLNBBG-UHFFFAOYSA-N
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Description

H-DL-Arg-DL-Arg-NH2.3HCl, also known as H-DL-Arginine-DL-Arginine-Amide Trihydrochloride, is a synthetic peptide derivative. This compound is characterized by the presence of two arginine residues and an amide group, making it a valuable reagent in biochemical and pharmaceutical research. It is often used in studies related to enzyme activity and peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Arg-DL-Arg-NH2.3HCl typically involves the coupling of DL-arginine residues followed by amidation. The process begins with the protection of the amino and carboxyl groups of DL-arginine to prevent unwanted side reactions. The protected DL-arginine is then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). After coupling, the protecting groups are removed, and the resulting dipeptide is amidated using ammonia or an amine source under acidic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

H-DL-Arg-DL-Arg-NH2.3HCl undergoes various chemical reactions, including:

    Oxidation: The guanidino groups in arginine residues can be oxidized to form urea derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the guanidino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxylamine or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

H-DL-Arg-DL-Arg-NH2.3HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-DL-Arg-DL-Arg-NH2.3HCl involves its interaction with specific molecular targets, primarily enzymes and receptors that recognize arginine residues. The compound can act as a substrate or inhibitor for these enzymes, modulating their activity. The guanidino groups in arginine residues play a crucial role in binding to the active sites of enzymes, influencing their catalytic functions. Additionally, the amide group can participate in hydrogen bonding and other interactions that stabilize enzyme-substrate complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-DL-Arg-DL-Arg-NH2.3HCl is unique due to its specific combination of two DL-arginine residues and an amide group, which imparts distinct biochemical properties. Its trihydrochloride form enhances its solubility and stability, making it suitable for various research applications. The presence of both D- and L-arginine residues allows for the study of stereochemical effects on enzyme interactions and biological activity .

Properties

Molecular Formula

C12H30Cl3N9O2

Molecular Weight

438.8 g/mol

IUPAC Name

2-amino-N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide;trihydrochloride

InChI

InChI=1S/C12H27N9O2.3ClH/c13-7(3-1-5-19-11(15)16)10(23)21-8(9(14)22)4-2-6-20-12(17)18;;;/h7-8H,1-6,13H2,(H2,14,22)(H,21,23)(H4,15,16,19)(H4,17,18,20);3*1H

InChI Key

IZNXLXQASLNBBG-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N.Cl.Cl.Cl

Origin of Product

United States

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